N,N-dimethyl-2-nitrobenzamide

Descripción general

Descripción

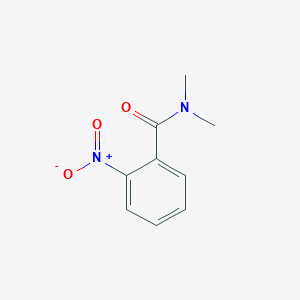

N,N-Dimethyl-2-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a nitro group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-nitrobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-nitrobenzoyl chloride+dimethylamine→this compound+HCl

Another method involves the copper-catalyzed amidation of nitriles with N-substituted formamides under an oxygen atmosphere. This method is advantageous due to its solvent-free conditions and high yield .

Industrial Production Methods: Industrial production of this compound often involves the use of readily available raw materials such as isatoic anhydride and dimethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

Major Products:

Reduction: N,N-dimethyl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N,N-Dimethyl-2-nitrobenzamide has the molecular formula . It features a benzamide structure where the amide nitrogen is substituted with two methyl groups, and the benzene ring carries a nitro group at the second position. This unique configuration contributes to its reactivity and functional versatility.

Chemistry

This compound serves as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules. For instance:

- Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its functional group versatility .

Biology

In biological research, this compound functions as a probe for studying enzyme-substrate interactions. Its structural similarity to certain biological molecules allows researchers to investigate:

- Enzyme Interactions : The compound can mimic substrates, facilitating the study of enzyme kinetics and mechanisms .

Industry

The compound is employed in the production of various materials and chemicals:

- Agrochemicals : Its reactive nature makes it suitable for developing herbicides and pesticides .

- Pharmaceuticals : It is explored for its potential pharmacological properties, particularly in drug development .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in different contexts.

Anion Recognition Studies

A study published in 2019 focused on developing colorimetric sensors using derivatives of nitrophenylureas, including this compound. The research demonstrated that the position of the nitro group significantly influences the acidity of urea hydrogens and their affinity towards various anions .

| Anion | Association Constant (logK) | Stoichiometry |

|---|---|---|

| AcO⁻ | 3.85 | 1:1 |

| BzO⁻ | 4.35 | 1:1 |

| F⁻ | 4.00 | 2:1 |

This table summarizes key findings from the study, illustrating how this compound can form stable complexes with specific anions.

Antitubercular Activity

Research has also explored the antitubercular properties of nitrobenzamide derivatives, including this compound. A compound library was developed to assess their minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Other derivatives | Varies |

The findings indicate that certain modifications to the nitro group can enhance biological activity, making these compounds promising candidates for further development.

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparación Con Compuestos Similares

N,N-Dimethyl-2-nitrobenzamide can be compared with other similar compounds such as:

N,N-Dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrobenzamide: Lacks the dimethyl substitution on the amide nitrogen, affecting its solubility and reactivity.

Actividad Biológica

N,N-Dimethyl-2-nitrobenzamide (CHNO) is an organic compound characterized by a nitro group at the ortho position relative to the amide functional group on a benzene ring. This structural configuration contributes to its unique chemical properties and potential biological activities, including antibacterial, antifungal, and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Antibacterial Activity: Studies have shown that this compound possesses antibacterial properties, likely due to its ability to interfere with bacterial cell processes through reactive intermediates formed upon reduction of the nitro group.

- Antifungal Properties: Similar mechanisms are believed to contribute to its antifungal activity, making it a candidate for further investigation in treating fungal infections.

- Anticancer Potential: Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with DNA synthesis and repair mechanisms .

The mechanism of action of this compound involves several pathways:

- Reduction of Nitro Group: The nitro group can be reduced to an amino group, leading to the formation of reactive species that may interact with DNA and proteins within cells.

- Cellular Interaction: These reactive intermediates can disrupt cellular functions, potentially leading to apoptosis in cancer cells or inhibiting growth in bacteria and fungi.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethyl-4-nitrobenzamide | Nitro group at para position | More potent against certain pathogens |

| N,N-Dimethyl-3-nitrobenzamide | Nitro group at meta position | Different reactivity patterns |

| 4-Chloro-N,N-dimethylbenzamide | Chlorine substituent instead of nitro | Enhanced lipophilicity affecting bioavailability |

This compound is distinguished by its ortho nitro positioning, which influences both its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antibacterial Study:

- A study demonstrated that this compound exhibited significant antibacterial activity against various strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.

-

Anticancer Research:

- In vitro studies evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated an IC50 value of approximately 21.8 µM, suggesting moderate cytotoxicity. Further formulation studies using nanocarriers showed enhanced efficacy, with IC50 values dropping to 12.4 µM when combined with lipid-based delivery systems .

- Mechanistic Insights:

Propiedades

IUPAC Name |

N,N-dimethyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUMNGHBYUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390771 | |

| Record name | N,N-dimethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-71-5 | |

| Record name | N,N-Dimethyl-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reported structural information for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide?

A1: Understanding the crystal structure of a molecule provides valuable insights into its physical and chemical properties. [] For example, the presence of weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions in the crystal packing of 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide can influence its melting point, solubility, and even its biological activity.

Q2: Does the paper mention any specific applications for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide?

A2: No, the paper primarily focuses on characterizing the crystal structure of the compound. [] It doesn't delve into its potential applications or biological activities. Further research would be needed to explore these aspects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.